1,1',1'',1'''-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one)
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Overview
Description
1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) is a complex organic compound characterized by a benzene ring substituted with four ethanone groups at the 1,1’,1’‘, and 1’‘’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) typically involves Friedel-Crafts acylation reactions. The process begins with the acylation of 3-methylbenzene (mesitylene) using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the isolation of the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ethanone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), Lewis acids (AlCl3, FeCl3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) finds applications in various fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The compound’s ethanone groups can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways and cellular processes. The benzene ring provides a stable framework that enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Mesitylene (1,3,5-trimethylbenzene): A derivative of benzene with three methyl groups.
1,2,4-Trimethylbenzene (pseudocumene): Another isomer of trimethylbenzene.
1,2,3-Trimethylbenzene (hemimellitene): A third isomer of trimethylbenzene.
Uniqueness: 1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) is unique due to the presence of four ethanone groups, which impart distinct chemical and physical properties
Properties
CAS No. |
92806-39-8 |
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Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
1-(2,4,5-triacetyl-3-methylphenyl)ethanone |
InChI |
InChI=1S/C15H16O4/c1-7-14(10(4)18)12(8(2)16)6-13(9(3)17)15(7)11(5)19/h6H,1-5H3 |
InChI Key |
XGWPCSAYWPPNDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1C(=O)C)C(=O)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
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